molecular formula C8H11ClN2O3 B13135558 tert-Butyl (2-chlorooxazol-4-yl)carbamate

tert-Butyl (2-chlorooxazol-4-yl)carbamate

Cat. No.: B13135558
M. Wt: 218.64 g/mol
InChI Key: KSMNWIWGGCTBMT-UHFFFAOYSA-N
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Description

tert-Butyl (2-chlorooxazol-4-yl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a chloro substituent on the oxazole ring, and a carbamate functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-chlorooxazol-4-yl)carbamate typically involves the reaction of 2-chlorooxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-chlorooxazol-4-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro substituent on the oxazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The oxazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group. For example, hydrochloric acid or sodium hydroxide can be employed.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

    Substitution Reactions: The major products are the substituted oxazole derivatives.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (2-chlorooxazol-4-yl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification. Its carbamate group can interact with active sites of enzymes, providing insights into enzyme mechanisms.

    Medicine: It has potential applications in drug development, particularly as a precursor to pharmacologically active compounds. Its structural features allow for the design of molecules with specific biological activities.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2-chlorooxazol-4-yl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition. This interaction can disrupt normal enzyme function and provide insights into enzyme mechanisms and potential therapeutic targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-chlorothiazol-4-yl)carbamate
  • tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
  • tert-Butyl (2- (2-bromo-4-chlorophenoxy)ethyl)carbamate

Uniqueness

tert-Butyl (2-chlorooxazol-4-yl)carbamate is unique due to the presence of the oxazole ring, which imparts distinct reactivity and properties compared to similar compounds with thiazole or other heterocyclic rings

Properties

Molecular Formula

C8H11ClN2O3

Molecular Weight

218.64 g/mol

IUPAC Name

tert-butyl N-(2-chloro-1,3-oxazol-4-yl)carbamate

InChI

InChI=1S/C8H11ClN2O3/c1-8(2,3)14-7(12)11-5-4-13-6(9)10-5/h4H,1-3H3,(H,11,12)

InChI Key

KSMNWIWGGCTBMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=COC(=N1)Cl

Origin of Product

United States

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